S07662
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S 07662 involves the reaction of 2-methyl-3-benzofuran with thienylmethylamine in the presence of a suitable coupling agent to form the desired urea derivative. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for S 07662 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
S 07662 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert S 07662 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of S 07662 .
Scientific Research Applications
S 07662 is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a tool to study the constitutive androstane receptor and its interactions with other molecules.
Biology: The compound is used to investigate the role of the constitutive androstane receptor in various biological processes, including gene expression and metabolic regulation.
Medicine: Research involving S 07662 helps in understanding the potential therapeutic applications of targeting the constitutive androstane receptor in diseases such as cancer and metabolic disorders.
Mechanism of Action
S 07662 exerts its effects by acting as an inverse agonist of the constitutive androstane receptor. It inhibits the activity of the constitutive androstane receptor by recruiting nuclear receptor co-repressor (NCoR), which suppresses the expression of target genes such as CYP2B6 in human primary hepatocytes. This mechanism is crucial for understanding the regulatory pathways involved in constitutive androstane receptor-mediated processes .
Comparison with Similar Compounds
Similar Compounds
CITCO: Another compound that interacts with the constitutive androstane receptor but acts as an agonist rather than an inverse agonist.
Phenytoin: A compound that induces the expression of CYP2B6, similar to the effects of CITCO.
Uniqueness of S 07662
S 07662 is unique in its ability to act as an inverse agonist of the constitutive androstane receptor, making it a valuable tool for studying the inhibitory pathways and regulatory mechanisms associated with this receptor. Its specific action of recruiting nuclear receptor co-repressor distinguishes it from other compounds that may act as agonists or have different modes of action .
Properties
IUPAC Name |
1-[(2-methyl-1-benzofuran-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-14(13-6-2-3-7-15(13)20-11)10-18-16(19)17-9-12-5-4-8-21-12/h2-8H,9-10H2,1H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITFWLJMEZPXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CNC(=O)NCC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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